

Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-2-imidazolidinone

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of **1-(2-Hydroxyethyl)-2-imidazolidinone**, a versatile chemical intermediate. The protocols are based on established chemical literature, offering a comprehensive guide for researchers in organic synthesis and drug development.

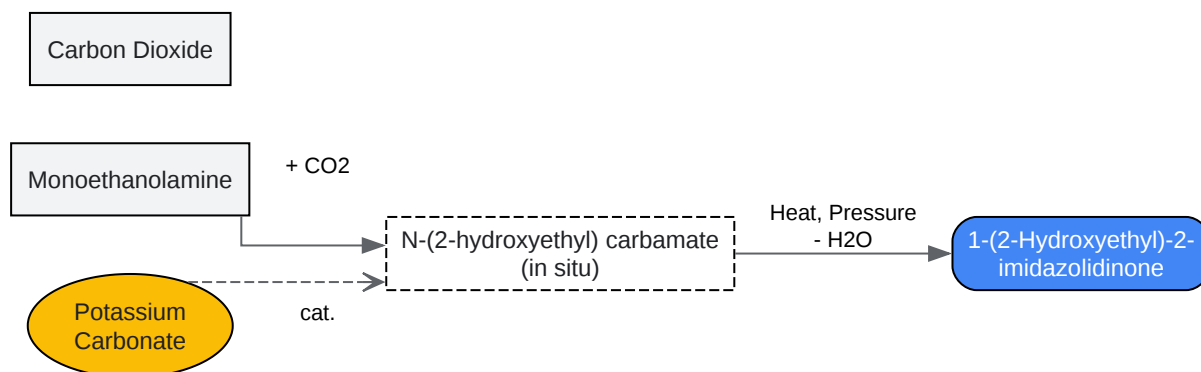
Chemical Properties and Data

A summary of the key quantitative data for the reactants and the final product is presented below for easy reference and comparison.

Property	Monoethanolamine (Reactant)	Carbon Dioxide (Reactant)	1-(2-Hydroxyethyl)-2-imidazolidinone (Product)
Molecular Formula	C ₂ H ₇ NO	CO ₂	C ₅ H ₁₀ N ₂ O ₂ [1] [2]
Molecular Weight	61.08 g/mol	44.01 g/mol	130.14 g/mol [1] [2]
CAS Number	141-43-5	124-38-9	3699-54-5 [1] [2]
Appearance	Colorless, viscous liquid	Colorless gas	Off-white to yellow solid or viscous liquid [3]
Boiling Point	170 °C	-78.5 °C (sublimes)	185 °C at 3.5 mmHg [3]
Density	1.012 g/cm ³	1.977 g/L (at 0 °C, 1 atm)	~1.19 g/mL (for 75% solution in water)
Refractive Index (n _{20/D})	1.4539	-	~1.466 (for 75% solution in water)

Synthesis Pathway

The primary synthesis route detailed in this protocol involves the reaction of monoethanolamine with carbon dioxide, facilitated by a base catalyst. This pathway proceeds through the in-situ formation of intermediate species.



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Caption: Synthesis of **1-(2-Hydroxyethyl)-2-imidazolidinone** from monoethanolamine.

Experimental Protocol

This protocol details the synthesis of **1-(2-Hydroxyethyl)-2-imidazolidinone** from monoethanolamine and carbon dioxide using a base catalyst, adapted from patent literature for a laboratory scale.^[4]

Materials:

- Monoethanolamine (MEA), ≥99%
- Potassium carbonate (K₂CO₃)
- Carbon dioxide (CO₂), high purity
- Deionized water
- Methanol (for cleaning)
- Dry ice and acetone (for cooling trap)

Equipment:

- High-pressure autoclave reactor (e.g., Parr reactor) with a magnetic stirrer and temperature controller
- Gas inlet valve and pressure gauge
- Vacuum pump
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reactor Preparation:** Ensure the autoclave reactor is clean and dry. Charge the reactor with monoethanolamine (e.g., 61.08 g, 1.0 mol).
- **Catalyst Introduction:** Prepare a 50% aqueous solution of potassium carbonate. Add a catalytic amount of this solution to the reactor (e.g., a molar ratio of 1:10 carbonate to MEA).
[4]
- **Sealing and Pressurization:** Seal the reactor and purge it with carbon dioxide gas to remove air. Pressurize the reactor with carbon dioxide to approximately 40-60 barg (600-900 psig).
[4] The pressure will drop as the gas is consumed; maintain the pressure by adding more CO₂ until the uptake ceases.
- **Reaction:** Heat the reactor to 180 °C while stirring.
[4] Maintain this temperature for several hours (e.g., 6-24 hours). The reaction progress can be monitored by observing the pressure drop of CO₂.
- **Cooling and Depressurization:** After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.
- **Work-up:** Open the reactor and transfer the crude product mixture to a round-bottom flask. The mixture will contain the desired product, unreacted starting materials, water, and

catalyst.

- Purification:
 - Solvent Removal: Remove water and any low-boiling impurities using a rotary evaporator.
 - Vacuum Distillation: Purify the resulting crude product by vacuum distillation.^[3] Collect the fraction boiling at approximately 185 °C at 3.5 mmHg.^[3] Use a cold trap to protect the vacuum pump.
- Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.^[1]^[5]^[6]

Safety Precautions:

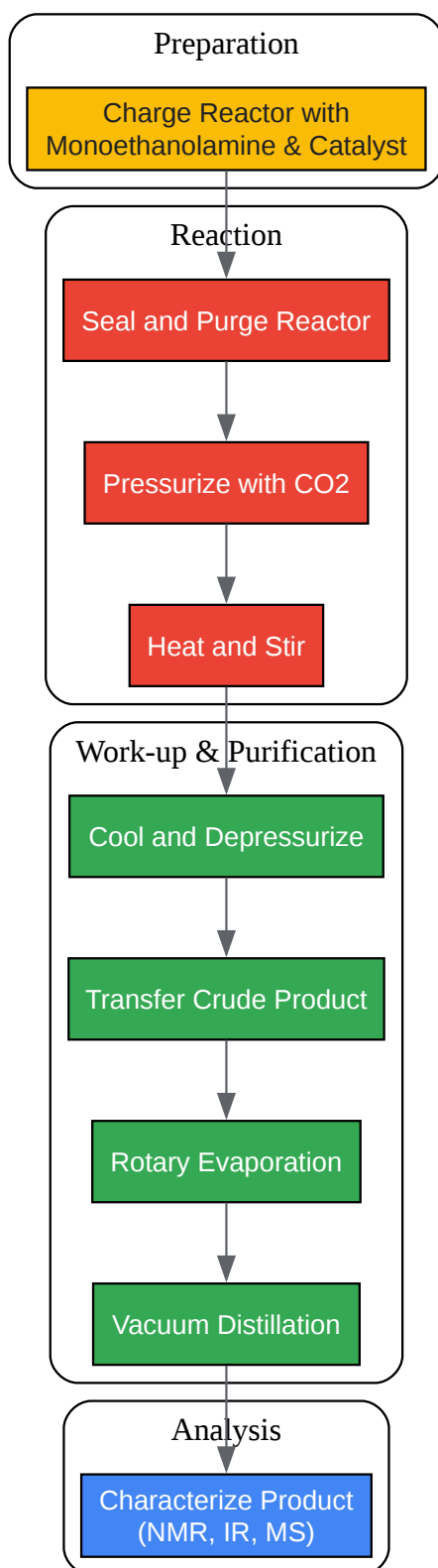
- This reaction should be carried out in a well-ventilated fume hood.
- The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Monoethanolamine is corrosive and should be handled with care.

Alternative Synthesis Route

An alternative method involves the cyclization of N-(2-hydroxyethyl)ethylene diamine with carbon dioxide. This reaction is typically performed by heating a 20% aqueous solution of the N-(2-hydroxyethyl)ethylene diamine carbonate salt in a sealed autoclave at 175 °C for 5 hours.^[4]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Laboratory workflow for the synthesis of **1-(2-Hydroxyethyl)-2-imidazolidinone**.

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